Methyl 3,4-diacetamidobenzoate
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Overview
Description
Methyl 3,4-diacetamidobenzoate is an organic compound with the molecular formula C12H14N2O4 It belongs to the class of aromatic heterocycles and esters, characterized by the presence of amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-diacetamidobenzoate typically involves the esterification of 3,4-diacetamidobenzoic acid. One common method includes the reaction of 3,4-diacetamidobenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out at elevated temperatures (around 90°C) for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-diacetamidobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3,4-diacetamidobenzoic acid and methanol.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Hydrolysis: 3,4-diacetamidobenzoic acid and methanol.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3,4-diacetamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,4-diacetamidobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3,4-dihydroxybenzoate: Similar in structure but with hydroxyl groups instead of acetamido groups.
Methyl 3,4-diaminobenzoate: Contains amino groups instead of acetamido groups.
Comparison: Methyl 3,4-diacetamidobenzoate is unique due to the presence of both ester and acetamido functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 3,4-diacetamidobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-7(15)13-10-5-4-9(12(17)18-3)6-11(10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBVBCIDBDCXPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381760 |
Source
|
Record name | methyl 3,4-diacetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-18-9 |
Source
|
Record name | methyl 3,4-diacetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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